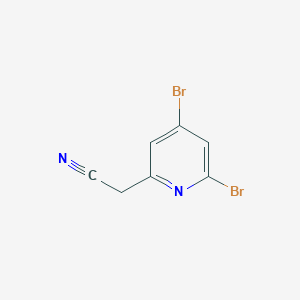
2-(4,6-Dibromopyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dibromopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4Br2N2. It belongs to the class of pyridine derivatives and is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring, along with an acetonitrile group at the 2 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridineacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Dibromopyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
2-(4,6-Dibromopyridin-2-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(cyanomethyl)pyridine
- 2-Bromo-6-ethylpyridine
- 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
- 2-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Propiedades
Fórmula molecular |
C7H4Br2N2 |
|---|---|
Peso molecular |
275.93 g/mol |
Nombre IUPAC |
2-(4,6-dibromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1H2 |
Clave InChI |
IKAYZVGTRPPXCM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CC#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



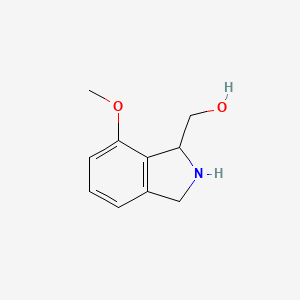
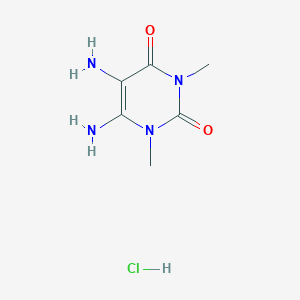
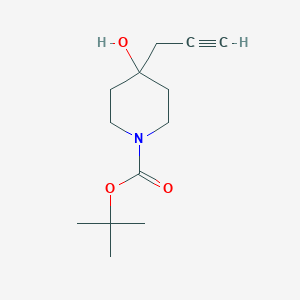
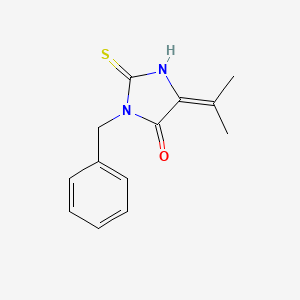
![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)
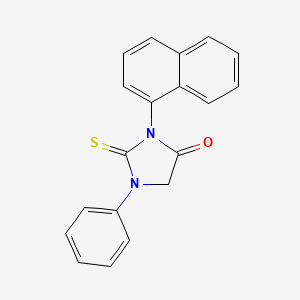

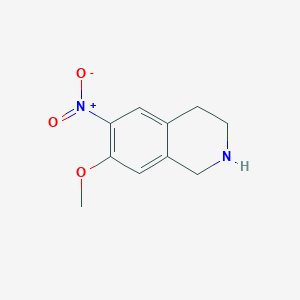

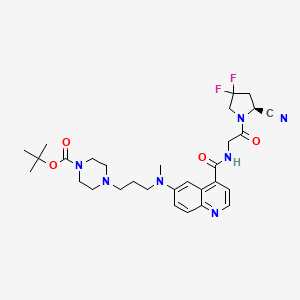
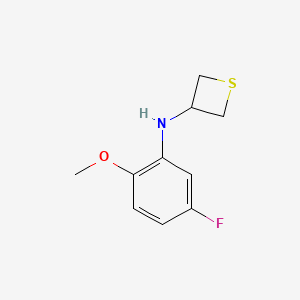

![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
